molecular formula C8H8N4O B14907915 3-amino-N-(prop-2-yn-1-yl)pyrazine-2-carboxamide

3-amino-N-(prop-2-yn-1-yl)pyrazine-2-carboxamide

Cat. No.: B14907915
M. Wt: 176.18 g/mol
InChI Key: VIXBDDXZXBPPBF-UHFFFAOYSA-N
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Description

3-amino-N-(prop-2-yn-1-yl)pyrazine-2-carboxamide is a heterocyclic compound that features a pyrazine ring substituted with an amino group at the 3-position and a prop-2-yn-1-yl group at the nitrogen of the carboxamide at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(prop-2-yn-1-yl)pyrazine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with pyrazine-2-carboxylic acid, which is converted to its corresponding acid chloride using thionyl chloride.

    Amidation: The acid chloride is then reacted with propargylamine to form N-(prop-2-yn-1-yl)pyrazine-2-carboxamide.

    Amination: Finally, the amino group is introduced at the 3-position of the pyrazine ring through a nucleophilic substitution reaction using ammonia or an amine source.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the amidation and amination steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(prop-2-yn-1-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrazine ring or the prop-2-yn-1-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction could produce various amines or alcohols.

Mechanism of Action

The mechanism of action of 3-amino-N-(prop-2-yn-1-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

3-amino-N-prop-2-ynylpyrazine-2-carboxamide

InChI

InChI=1S/C8H8N4O/c1-2-3-12-8(13)6-7(9)11-5-4-10-6/h1,4-5H,3H2,(H2,9,11)(H,12,13)

InChI Key

VIXBDDXZXBPPBF-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=NC=CN=C1N

Origin of Product

United States

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